molecular formula C8H11NO3S B1614756 N-Phenyltaurine CAS No. 58928-14-6

N-Phenyltaurine

Cat. No.: B1614756
CAS No.: 58928-14-6
M. Wt: 201.25 g/mol
InChI Key: IAVHKMVGTPXJIC-UHFFFAOYSA-N
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Description

2-Phenylamino-Ethanesulfonic Acid is an organic compound belonging to the class of phenylalkylamines. This compound features a phenyl group attached to an amino group, which is further linked to an ethanesulfonic acid group. It is a small molecule with the chemical formula C₈H₁₁NO₃S and a molecular weight of 201.243 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylamino-Ethanesulfonic Acid can be synthesized through various methods. One common synthetic route involves the reaction of phenylamine (aniline) with ethanesulfonic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of 2-Phenylamino-Ethanesulfonic Acid often involves the use of large-scale reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Phenylamino-Ethanesulfonic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenylamino-Ethanesulfonic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylamino-Ethanesulfonic Acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The pathways involved in its mechanism of action include modulation of enzyme activity and inhibition of specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylamino-Ethanesulfonic Acid is unique due to its combination of a phenyl group, an amino group, and an ethanesulfonic acid group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications .

Properties

CAS No.

58928-14-6

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

2-anilinoethanesulfonic acid

InChI

InChI=1S/C8H11NO3S/c10-13(11,12)7-6-9-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,10,11,12)

InChI Key

IAVHKMVGTPXJIC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NCCS(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)NCCS(=O)(=O)O

Pictograms

Irritant

Origin of Product

United States

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